molecular formula C26H27N3O4 B11006267 N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B11006267
M. Wt: 445.5 g/mol
InChI Key: WCNYTKMTUZDOOY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and methoxyphenyl groups that can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives are reacted with suitable electrophiles.

    Final Coupling: The final step involves coupling the quinazolinone derivative with 2-(4-methoxyphenyl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones under strong oxidizing conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to the biological activity of the quinazolinone core, which is known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It can be used as a probe to study biological pathways involving quinazolinone derivatives.

    Pharmacology: It can be investigated for its pharmacokinetic and pharmacodynamic properties to understand its potential as a drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to the combination of the quinazolinone core and the methoxyphenyl groups, which can impart distinct biological and chemical properties. This combination can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C26H27N3O4/c1-32-20-11-7-18(8-12-20)15-16-27-24(30)17-29-25(19-9-13-21(33-2)14-10-19)28-23-6-4-3-5-22(23)26(29)31/h3-14,25,28H,15-17H2,1-2H3,(H,27,30)

InChI Key

WCNYTKMTUZDOOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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